2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid is a chemical compound with the molecular formula C11H15NO4. It is known for its unique structure, which includes an aminoethyl group, a methoxyphenoxy group, and an acetic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base to form the intermediate ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then subjected to a reductive amination reaction with ethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted phenoxyacetic acids .
Wissenschaftliche Forschungsanwendungen
2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
- 2-[4-(1-Aminoethyl)-2-hydroxyphenoxy]acetic acid
- 2-[4-(1-Aminoethyl)-2-chlorophenoxy]acetic acid
- 2-[4-(1-Aminoethyl)-2-nitrophenoxy]acetic acid
Comparison: Compared to these similar compounds, 2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and stability, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C11H15NO4 |
---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C11H15NO4/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
JRXRMZMQYPBWRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)OCC(=O)O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.